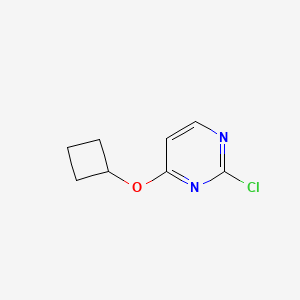

2-Chloro-4-cyclobutoxypyrimidine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-4-cyclobutyloxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c9-8-10-5-4-7(11-8)12-6-2-1-3-6/h4-6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMKNSLRUIGDVFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OC2=NC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 4 Cyclobutoxypyrimidine

Precursor Chemistry and Starting Material Considerations

The primary starting material for the synthesis of 2-chloro-4-cyclobutoxypyrimidine is typically 2,4-dichloropyrimidine (B19661). This precursor is a versatile building block in pyrimidine (B1678525) chemistry due to the differential reactivity of its two chlorine atoms. The chlorine atom at the 4-position is more susceptible to nucleophilic substitution than the one at the 2-position. This selectivity is crucial for the regioselective introduction of the cyclobutoxy group.

Another key precursor is cyclobutanol (B46151). The properties and purity of cyclobutanol can significantly impact the efficiency of the alkoxylation reaction and the quality of the final product. The choice of these starting materials is dictated by their commercial availability, cost, and the desired reaction pathway.

Development and Optimization of Reaction Pathways

The synthesis of this compound is a multi-step process that requires careful optimization of each reaction step to maximize yield and minimize by-product formation.

Alkoxylation Reactions for Cyclobutoxy Moiety Incorporation

The incorporation of the cyclobutoxy group onto the pyrimidine ring is achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this step, cyclobutanol, in the presence of a suitable base, acts as a nucleophile, displacing the chlorine atom at the 4-position of 2,4-dichloropyrimidine.

The choice of base is critical for the success of this reaction. Common bases used include sodium hydride (NaH), potassium tert-butoxide, and sodium hydroxide (B78521) (NaOH). The reaction is typically carried out in an aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), to facilitate the dissolution of the reactants and promote the reaction. The reaction temperature is also a key parameter that needs to be controlled to prevent side reactions and ensure high regioselectivity.

A study on the synthesis of related cyclobutanol derivatives highlighted the use of various reaction conditions to achieve high yields in cycloaddition reactions, which can be a pathway to obtain substituted cyclobutanol precursors. ru.nl

Chlorination Strategies for Pyrimidine Functionalization

While the primary route to this compound starts with 2,4-dichloropyrimidine, alternative strategies involving chlorination at a later stage of the synthesis exist. For instance, a pyrimidine ring could be first substituted with a hydroxyl group at the 2-position and the cyclobutoxy group at the 4-position. Subsequently, the hydroxyl group can be converted to a chlorine atom using a chlorinating agent like phosphorus oxychloride (POCl3) or sulfuryl chloride. nih.gov

Green Chemistry Principles in Synthetic Route Design

In recent years, there has been a growing emphasis on incorporating green chemistry principles into the synthesis of chemical compounds. This includes the use of less hazardous reagents, minimizing waste, and improving energy efficiency. nih.gov

In the context of this compound synthesis, green chemistry approaches could involve:

Catalytic Processes: Employing catalysts to reduce the amount of reagents needed and to enable reactions under milder conditions.

Solvent Selection: Using more environmentally benign solvents or even solvent-free reaction conditions where possible. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

For instance, the use of phase-transfer catalysts could enhance the efficiency of the alkoxylation step, potentially reducing the need for harsh bases and large volumes of organic solvents.

Scalability and Process Chemistry Considerations for Production

Scaling up the synthesis of this compound from a laboratory scale to industrial production presents several challenges. Process chemistry focuses on developing safe, robust, and economically viable processes for large-scale manufacturing.

Key considerations for scalability include:

Heat Transfer: Exothermic reactions, such as the chlorination of uracil, require efficient heat management to prevent runaway reactions.

Mass Transfer: Ensuring efficient mixing of reactants is crucial for achieving high conversion rates and minimizing side reactions.

Work-up and Purification: Developing efficient and scalable methods for isolating and purifying the final product is critical. This may involve techniques like crystallization or distillation.

Waste Management: The disposal of by-products and waste streams must be handled in an environmentally responsible manner.

Advanced Spectroscopic and Structural Elucidation of 2 Chloro 4 Cyclobutoxypyrimidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone of chemical analysis, providing unparalleled insight into the molecular framework of a compound. For 2-Chloro-4-cyclobutoxypyrimidine, a complete NMR characterization would involve ¹H, ¹³C, and a series of two-dimensional (2D) NMR experiments.

¹H NMR spectroscopy would be instrumental in identifying the number of distinct proton environments, their multiplicity (splitting patterns), and their relative ratios. One would expect to observe signals corresponding to the protons on the pyrimidine (B1678525) ring and the cyclobutoxy group. The chemical shifts (δ) of these protons would be influenced by the electronegativity of the adjacent chlorine atom and the oxygen of the ether linkage, as well as the aromatic character of the pyrimidine ring.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbon atoms in the pyrimidine ring would be particularly informative, with the carbon atom bonded to the chlorine atom (C2) expected at a characteristic downfield position. The carbons of the cyclobutoxy group would also exhibit specific resonances.

2D NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be crucial for assembling the molecular puzzle. A COSY spectrum would reveal proton-proton coupling networks, helping to establish the connectivity within the cyclobutoxy ring. An HSQC spectrum would correlate each proton with its directly attached carbon atom, allowing for the unambiguous assignment of both ¹H and ¹³C signals. Further 2D experiments like HMBC (Heteronuclear Multiple Bond Correlation) could establish longer-range connectivities, for instance, between the protons of the cyclobutoxy group and the carbon atoms of the pyrimidine ring, confirming the ether linkage.

Hypothetical ¹H and ¹³C NMR Data Table: Without experimental data, a hypothetical data table remains speculative. However, it would be structured as follows:

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Expected pyrimidine H signal | s | 1H | H-6 |

| Expected cyclobutoxy CH signal | m | 1H | OCH |

| Expected cyclobutoxy CH₂ signals | m | 6H | CH₂ |

Mass Spectrometry (MS) Techniques for Molecular Composition and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular weight. This would allow for the calculation of its elemental formula, confirming the presence of chlorine, nitrogen, carbon, hydrogen, and oxygen in the correct proportions. A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern of the molecular ion peak (M⁺). Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio), the molecular ion would appear as two peaks separated by two mass units (M⁺ and M+2⁺) with a characteristic intensity ratio of roughly 3:1.

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The analysis of the resulting fragment ions would provide valuable structural information. Expected fragmentation pathways for this compound might include the loss of the cyclobutoxy group, the chlorine atom, or cleavage of the pyrimidine ring.

Hypothetical Mass Spectrometry Data Table:

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment |

| Expected M⁺ | Characteristic intensity | [C₈H₉ClN₂O]⁺ |

| Expected M+2⁺ | Approx. 1/3 of M⁺ | [C₈H₉³⁷ClN₂O]⁺ |

| Hypothetical fragment 1 | Variable | Loss of cyclobutene |

| Hypothetical fragment 2 | Variable | Loss of Cl |

| Hypothetical fragment 3 | Variable | Loss of cyclobutoxy radical |

Vibrational Spectroscopy (FT-IR and Raman) for Molecular Fingerprinting

FT-IR spectroscopy would reveal the presence of characteristic functional groups in this compound. Key absorption bands would be expected for the C-Cl stretching vibration, the C-O-C stretching of the ether linkage, C=N and C=C stretching vibrations within the pyrimidine ring, and C-H stretching and bending vibrations of the cyclobutoxy and pyrimidine rings.

Raman spectroscopy , being a complementary technique, would also provide information on the vibrational modes. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is often better for non-polar bonds and symmetric vibrations. The combination of both FT-IR and Raman spectra would provide a more complete picture of the vibrational properties of the molecule.

Hypothetical Vibrational Spectroscopy Data Table:

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Technique |

| ~3100-3000 | Medium | Aromatic C-H Stretch | FT-IR/Raman |

| ~2950-2850 | Strong | Aliphatic C-H Stretch | FT-IR/Raman |

| ~1600-1450 | Strong | C=C and C=N Stretch (Pyrimidine Ring) | FT-IR/Raman |

| ~1250-1000 | Strong | C-O-C Stretch (Ether) | FT-IR |

| ~800-600 | Strong | C-Cl Stretch | FT-IR/Raman |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Electronic spectroscopy, specifically ultraviolet-visible (UV-Vis) absorption and fluorescence spectroscopy, provides information about the electronic transitions within a molecule.

UV-Vis spectroscopy would be used to identify the wavelengths of light absorbed by this compound. The pyrimidine ring, being an aromatic heterocycle, is expected to exhibit characteristic π → π* and n → π* transitions. The position and intensity of the absorption maxima (λmax) would be influenced by the substituents on the pyrimidine ring, namely the chloro and cyclobutoxy groups.

Fluorescence spectroscopy would measure the emission of light from the molecule after it has been electronically excited. Not all molecules fluoresce, but if this compound were to exhibit fluorescence, the emission spectrum would provide information about the energy of its excited states and could be used for quantitative analysis.

Hypothetical Electronic Spectroscopy Data Table:

| Technique | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent |

| UV-Vis | Expected value(s) | Expected value(s) | e.g., Ethanol |

| Fluorescence | λexcitation (nm) | λemission (nm) | Quantum Yield (Φ) |

| Expected value | Expected value | Expected value |

X-ray Diffraction Analysis for Solid-State Structural Determination

For a crystalline sample of this compound, single-crystal X-ray diffraction would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

An X-ray crystallographic study would confirm the planar structure of the pyrimidine ring and the conformation of the cyclobutoxy group. It would also reveal how the molecules pack in the crystal lattice, providing insights into intermolecular forces such as van der Waals interactions or potential weak hydrogen bonds. This detailed structural data is invaluable for understanding the physical properties of the compound and for computational modeling studies.

Hypothetical Crystal Data Table:

| Parameter | Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Hypothetical value |

| b (Å) | Hypothetical value |

| c (Å) | Hypothetical value |

| α (°) | 90 |

| β (°) | Hypothetical value |

| γ (°) | 90 |

| Volume (ų) | Hypothetical value |

| Z | Hypothetical value |

Computational Chemistry and Theoretical Investigations of 2 Chloro 4 Cyclobutoxypyrimidine

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the fundamental characteristics of molecules. These methods offer a theoretical framework for predicting molecular geometries, electronic properties, and spectroscopic signatures.

The three-dimensional arrangement of atoms in a molecule, its geometry, is fundamental to its chemical behavior. Geometry optimization is a computational process that seeks to find the most stable arrangement of atoms, corresponding to the minimum energy on the potential energy surface. For 2-Chloro-4-cyclobutoxypyrimidine, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.

Conformational analysis further explores the different spatial arrangements of the molecule that can be achieved through the rotation of single bonds. In the case of this compound, the flexibility of the cyclobutoxy group allows for various conformations. Detailed quantum chemical calculations, using methods like B3LYP and B3PW91 with basis sets such as 6-311++G** and cc-pVTZ, can be employed to identify the most stable conformers and the energy barriers between them. nih.gov

Table 1: Optimized Geometrical Parameters of this compound (Exemplary Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C2-Cl | 1.740 | ||

| C4-O | 1.350 | ||

| O-C(cyclobutyl) | 1.460 | ||

| N1-C2 | 1.310 | ||

| C2-N3 | 1.320 | ||

| N3-C4 | 1.330 | ||

| C4-C5 | 1.410 | ||

| C5-C6 | 1.380 | ||

| C6-N1 | 1.340 | ||

| C2-N1-C6 | 117.0 | ||

| N1-C2-N3 | 127.0 | ||

| N3-C4-C5 | 125.0 | ||

| C4-C5-C6 | 118.0 | ||

| C5-C6-N1 | 116.0 | ||

| Cl-C2-N1 | 115.0 | ||

| O-C4-N3 | 114.0 | ||

| Cl-C2-N1-C6 | |||

| C4-O-C(cyclobutyl)-C(cyclobutyl) |

The electronic structure of a molecule dictates its reactivity and physical properties. Analysis of the electronic structure of this compound involves understanding the distribution of electrons within the molecule. Natural Bond Orbital (NBO) analysis is a powerful tool for this purpose, as it provides insights into atomic charges, electronic exchange interactions, and charge delocalization. nih.gov This analysis can reveal the extent of electron sharing between atoms and the presence of any significant charge separation within the molecule.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction (HOMO-LUMO Analysis)

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A smaller HOMO-LUMO gap suggests that the molecule is more easily excitable and therefore more reactive. nih.gov For this compound, calculating the HOMO and LUMO energies allows for the prediction of its electrophilic and nucleophilic behavior. The calculated HOMO and LUMO energies can show that charge transfer has occurred within the molecule. nih.gov

Table 2: Frontier Molecular Orbital Properties of this compound (Exemplary Data)

| Parameter | Energy (eV) |

| HOMO Energy | -6.50 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap | 5.30 |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing different potential values. researchgate.net Typically, red regions indicate areas of negative potential, which are susceptible to electrophilic attack, while blue regions represent areas of positive potential, which are prone to nucleophilic attack. researchgate.net For this compound, the MEP surface can identify the regions around the nitrogen atoms and the chlorine atom as potential sites for interaction with other molecules. The charge density distribution and site of chemical reactivity of the molecule can be obtained by mapping the electron density isosurface with the electrostatic potential surfaces. nih.gov

Prediction of Spectroscopic Parameters via Computational Models

Computational models can be used to predict various spectroscopic parameters, providing a theoretical counterpart to experimental measurements. nih.gov By employing methods like DFT, it is possible to calculate the vibrational frequencies that correspond to the infrared (IR) and Raman spectra of this compound. nih.gov These theoretical spectra can aid in the interpretation and assignment of experimental spectral bands. nih.gov Similarly, computational methods can predict the nuclear magnetic resonance (NMR) chemical shifts, which are highly sensitive to the electronic environment of the nuclei. Comparing these predicted spectroscopic parameters with experimental data provides a powerful means of validating the computational model and gaining a deeper understanding of the molecule's structure and bonding. nih.gov

Table 3: Predicted Spectroscopic Data for this compound (Exemplary Data)

| Spectroscopic Technique | Predicted Parameter | Value |

| IR Spectroscopy | C-Cl Stretch | ~750 cm⁻¹ |

| C-O Stretch | ~1250 cm⁻¹ | |

| C=N Stretch | ~1580 cm⁻¹ | |

| ¹³C NMR Spectroscopy | C2 Chemical Shift | ~160 ppm |

| C4 Chemical Shift | ~170 ppm | |

| C5 Chemical Shift | ~110 ppm | |

| C6 Chemical Shift | ~155 ppm | |

| Cyclobutyl C Chemical Shifts | ~75 ppm, ~30 ppm, ~15 ppm |

Reactivity Profiles and Reaction Mechanisms of 2 Chloro 4 Cyclobutoxypyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Pyrimidine (B1678525) Core

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing the pyrimidine ring of 2-chloro-4-cyclobutoxypyrimidine. byjus.comwikipedia.orgqorganica.es The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring makes the carbon atoms susceptible to attack by nucleophiles. wikipedia.orgqorganica.es This is further influenced by the presence of the chloro and cyclobutoxy groups.

Substitution of the Chloro Ligand

The chlorine atom at the 2-position of the pyrimidine ring is an effective leaving group, making this position a primary site for nucleophilic attack. google.com The electron-deficient nature of the pyrimidine ring facilitates the addition of a nucleophile, forming a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.orgresearchgate.net The subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the substituted product. youtube.com

The reactivity of the 2-chloro position can be modulated by the reaction conditions and the nature of the nucleophile. A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the chloride. For instance, the reaction with amines is a common method for introducing nitrogen-containing substituents, which is a valuable transformation in medicinal chemistry. youtube.commasterorganicchemistry.com

A general representation of this substitution is shown below:

Figure 1: General scheme for the nucleophilic substitution of the chloro ligand.

Substitution at the Cyclobutoxy-Bearing Position

While the 2-chloro position is generally more reactive towards nucleophilic attack, the possibility of substitution at the 4-position, where the cyclobutoxy group is attached, cannot be entirely dismissed. The regioselectivity of SNAr reactions on substituted pyrimidines can be sensitive to the nature of the substituents and the reaction conditions. wuxiapptec.com In some cases, particularly with highly reactive nucleophiles or under forcing conditions, displacement of the cyclobutoxy group might be observed, although it is generally considered a less favorable pathway compared to the substitution of the halogen.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is generally not a favored reaction pathway for pyrimidine derivatives. lumenlearning.commasterorganicchemistry.com The electron-withdrawing character of the nitrogen atoms deactivates the ring towards attack by electrophiles. However, under specific and often harsh conditions, or with highly activated electrophiles, EAS can sometimes be achieved. The introduction of activating groups onto the pyrimidine ring could potentially facilitate such reactions, but for this compound, this pathway is not commonly reported.

Cycloaddition and Rearrangement Reactions Involving the Cyclobutoxy Ring

The cyclobutoxy ring itself can participate in chemical transformations, although these are less common than reactions at the pyrimidine core. Cycloaddition reactions, such as [2+2] or [4+2] cycloadditions, are theoretically possible across the double bonds of the pyrimidine ring or involving the cyclobutoxy group under photochemical or thermal conditions. nih.govwikipedia.orgyoutube.com However, specific examples involving this compound are not extensively documented in the literature.

Rearrangement reactions of the cyclobutoxy group are also a possibility, potentially triggered by acidic or thermal conditions, which could lead to the formation of different ring systems.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the 2-chloro position of this compound serves as an excellent electrophilic partner in these transformations. nih.gov

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloro-pyrimidine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 2-position. The general catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Figure 2: General scheme for the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between the 2-position of the pyrimidine ring and a terminal alkyne. wikipedia.orglibretexts.orgyoutube.com This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. organic-chemistry.orgyoutube.com The reaction is valuable for the synthesis of alkynyl-substituted pyrimidines.

Figure 3: General scheme for the Sonogashira coupling reaction.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the chloro-pyrimidine with an alkene. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction results in the formation of a new carbon-carbon bond at the vinylic position of the alkene, effectively leading to substituted alkenes. The reaction typically requires a palladium catalyst, a base, and often a phosphine (B1218219) ligand. princeton.edulibretexts.org

Figure 4: General scheme for the Heck reaction.

The following table summarizes representative conditions for these cross-coupling reactions:

| Reaction | Catalyst | Coupling Partner | Base | Solvent |

| Suzuki-Miyaura | Pd(PPh₃)₄, PdCl₂(dppf) | Ar-B(OH)₂, HetAr-B(OR)₂ | K₂CO₃, Na₂CO₃, Cs₂CO₃ | Toluene, Dioxane, DMF |

| Sonogashira | Pd(PPh₃)₂Cl₂, CuI | R-C≡CH | Et₃N, i-Pr₂NH | THF, DMF |

| Heck | Pd(OAc)₂, Pd(PPh₃)₄ | H₂C=CHR | Et₃N, K₂CO₃ | DMF, Acetonitrile |

Mechanistic Investigations of Key Transformations

The mechanisms of the aforementioned reactions, particularly nucleophilic aromatic substitution and palladium-catalyzed cross-couplings, have been extensively studied.

For SNAr reactions , the mechanism proceeds through a two-step addition-elimination pathway. libretexts.orgpressbooks.pub The rate-determining step is typically the initial nucleophilic attack to form the Meisenheimer complex. wikipedia.orgresearchgate.net The stability of this intermediate, which is enhanced by the electron-withdrawing pyrimidine ring, is crucial for the reaction to proceed.

The catalytic cycles of cross-coupling reactions are well-established. nih.govyoutube.com They all initiate with the oxidative addition of the palladium(0) catalyst into the carbon-chlorine bond of the pyrimidine. The subsequent steps of transmetalation (in Suzuki and Sonogashira) or migratory insertion (in Heck) followed by reductive elimination are key to the formation of the final product and the regeneration of the active palladium catalyst. libretexts.orglibretexts.orglibretexts.org The choice of ligands on the palladium catalyst can significantly influence the efficiency and selectivity of these reactions. nih.gov

In-depth Analysis of this compound Reveals Limited Publicly Available Reactivity Data

A comprehensive investigation into the chemical reactivity and reaction mechanisms of this compound has revealed a significant lack of publicly available scientific literature, precluding a detailed analysis of its kinetic and thermodynamic profiles. Despite extensive searches for scholarly articles, academic papers, and patents focusing on this specific compound, no in-depth research findings concerning its kinetic studies, reaction pathway elucidation, or transition state modeling were identified.

The initial aim was to construct a detailed article structured around the reactivity profiles and reaction mechanisms of this compound, with a specific focus on its kinetic studies, reaction pathway elucidation, and transition state modeling. However, the search for relevant data proved unsuccessful, indicating that such specific research may not be available in the public domain.

While general information on the reactivity of the 2-chloropyrimidine (B141910) scaffold exists, suggesting that the chlorine atom at the 2-position is susceptible to nucleophilic substitution, specific kinetic data or computational modeling for the 4-cyclobutoxy substituted derivative were not found. The reactivity of such compounds is known to be influenced by the nature of the substituent at the 4-position, but without dedicated studies, any discussion on the specific effects of the cyclobutoxy group would be purely speculative.

The intended sections of the article were to include:

Transition State Modeling:This subsection was intended to present computational chemistry studies on the transition states of reactions involving the target compound.

The absence of specific research on this compound means that no data tables or detailed research findings could be compiled for these sections.

It is important to note that the lack of public information does not necessarily mean that such research has not been conducted. It may be part of proprietary, unpublished industrial research or in less accessible scientific literature. However, based on the available resources, a scientifically rigorous article on the specified topics for this particular compound cannot be generated at this time.

Derivatization Strategies for Functionalization and Analytical Enhancement

Chemical Transformations of the Chloro Substituent

The chlorine atom at the 2-position of the pyrimidine (B1678525) ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the pyrimidine nitrogens. This reactivity is a cornerstone for introducing a wide array of functional groups at this position.

The general reactivity of 2-chloropyrimidines allows for their displacement by a variety of nucleophiles. lookchem.comrsc.orgresearchgate.netyoutube.comchemrxiv.org This transformation is a common strategy for the synthesis of 2-substituted pyrimidine derivatives. However, the reaction conditions need to be carefully controlled to avoid side reactions and ensure high selectivity, as the reactivity of the chloro group can sometimes lead to the formation of undesired byproducts. nih.gov

Common nucleophiles employed in the substitution of the 2-chloro group include:

Amines: Reaction with primary and secondary amines leads to the formation of 2-aminopyrimidine (B69317) derivatives. These reactions are often carried out in the presence of a base to neutralize the HCl generated.

Alcohols and Phenols: Alkoxides and phenoxides can displace the chloride to yield 2-alkoxy and 2-aryloxypyrimidine ethers, respectively.

Thiols: Thiolates are excellent nucleophiles for this transformation, readily forming 2-thioether pyrimidines.

Carbon Nucleophiles: Organometallic reagents and carbanions can also be used to form carbon-carbon bonds at the 2-position, although these reactions can be more challenging.

The table below summarizes some examples of nucleophilic substitution reactions on related 2-chloropyrimidine (B141910) systems.

| Nucleophile | Resulting Functional Group | Reference |

| N-methylpiperazine | 2-(N-methylpiperazinyl)pyrimidine | researchgate.net |

| Dimethylamine | 2-(Dimethylamino)pyrimidine | rsc.org |

| Sodium phenoxide | 2-Phenoxypyrimidine | rsc.org |

| Sodium thiophenoxide | 2-(Phenylthio)pyrimidine | rsc.org |

| Hydrazine hydrate | 2-Hydrazinylpyrimidine | lookchem.com |

Modification of the Cyclobutoxy Moiety

The cyclobutoxy group at the 4-position, while generally more stable than the 2-chloro substituent, can also be a target for chemical modification. The strategies for its modification primarily revolve around cleavage of the ether linkage or functionalization of the cyclobutane (B1203170) ring itself.

One potential reaction is the acidic cleavage of the ether bond. libretexts.orgyoutube.comyoutube.comyoutube.comyoutube.com Treatment with strong acids, such as HBr or HI, can break the C-O bond, leading to the formation of a 4-hydroxypyrimidine (B43898) and a cyclobutyl halide. The regioselectivity of this cleavage would depend on the specific reaction conditions and the mechanism (SN1 or SN2).

Furthermore, the synthesis of derivatives with modified cyclobutoxy groups can be achieved by starting from functionalized cyclobutanols. nih.govresearchgate.netnih.govnih.gov For instance, a substituted cyclobutanol (B46151) can be used in the initial synthesis to introduce functionality onto the cyclobutane ring. This approach allows for the incorporation of a wide variety of substituents on the cyclobutoxy moiety, which can be valuable for probing interactions with biological targets.

Introduction of Auxiliary Functional Groups

The introduction of auxiliary functional groups can be achieved through the derivatization strategies mentioned above. The substitution of the 2-chloro group is a direct method for introducing a vast range of functionalities. rsc.orgresearchgate.net

Additionally, the pyrimidine ring itself can be functionalized at other positions, such as C-5. nih.govresearchgate.netescholarship.orgmostwiedzy.pl For instance, electrophilic substitution reactions can introduce groups like halogens at the C-5 position. These modifications can significantly alter the electronic properties and steric profile of the molecule, providing another avenue for creating diverse analogues. A deconstruction-reconstruction strategy has also been reported for pyrimidines, allowing for the conversion into other heterocyclic systems. nih.gov

Derivatization for Enhanced Chromatographic and Spectrometric Detection

For analytical purposes, especially in complex biological matrices, derivatization of 2-Chloro-4-cyclobutoxypyrimidine can be crucial to improve its detection by techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). researchgate.netacademicjournals.orgnih.gov

Chromophore and Fluorophore Tagging

To enhance detection by UV-Visible or fluorescence detectors in HPLC, a chromophore or fluorophore can be attached to the molecule. This is typically achieved by reacting a functional group on the analyte with a derivatizing agent that contains the desired tag.

In the case of this compound, a common strategy would be to first introduce a reactive functional group, such as an amino or thiol group, by nucleophilic substitution of the 2-chloro substituent. This newly introduced group can then be reacted with a tagging reagent.

Commonly used derivatizing reagents for introducing chromophores or fluorophores include:

| Derivatizing Reagent | Target Functional Group | Resulting Tag | Reference |

| 1-Fluoro-2,4-dinitrobenzene (FDNB) | Primary and secondary amines | Dinitrophenyl (DNP) group (chromophore) | researchgate.net |

| Dansyl chloride | Primary and secondary amines, phenols | Dansyl group (fluorophore) | researchgate.net |

| Fluorescamine | Primary amines | Fluorescent pyrrolinone derivative | researchgate.net |

| 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | Primary and secondary amines | Fmoc group (fluorophore) | researchgate.net |

Ionization Efficiency Improvement

For mass spectrometric detection, particularly with electrospray ionization (ESI), derivatization can be employed to improve the ionization efficiency of the analyte. Halogenated compounds can sometimes exhibit poor ionization.

Strategies to enhance ionization efficiency include:

Introducing a permanently charged group: This can be achieved by reacting the molecule with a reagent that imparts a quaternary ammonium (B1175870) or pyridinium (B92312) salt. For example, after substituting the 2-chloro group with a thiol, the thiol could potentially be derivatized with a reagent like 2-chloro-1-methylpyridinium (B1202621) iodide. nih.gov

Introducing a readily ionizable group: Attaching a basic nitrogen-containing moiety, such as a tertiary amine, can significantly improve protonation and signal intensity in positive-ion ESI-MS.

Using a derivatizing agent with a halogen that provides a distinct isotopic pattern: For instance, a bromine-containing derivatizing agent can be used, which introduces a characteristic isotopic signature (79Br and 81Br in approximately a 1:1 ratio), facilitating peak identification and confirmation. nih.gov

Furthermore, the choice of ionization source, solvent, and the use of additives can also significantly impact ionization efficiency. nih.govgoogle.comwiley.comresearchgate.net

Advanced Applications As a Chemical Intermediate

Precursor for the Synthesis of Novel Pyrimidine (B1678525) Derivatives

The primary application of 2-Chloro-4-cyclobutoxypyrimidine lies in its function as a precursor for a wide array of novel pyrimidine derivatives. The chlorine atom at the C2 position is highly susceptible to nucleophilic substitution, a fundamental reaction in organic chemistry. This reactivity allows for the introduction of diverse functional groups, leading to new molecules with tailored properties.

The general reaction involves the displacement of the chloride ion by a nucleophile (Nu-), while the cyclobutoxy group at the C4 position typically remains intact, providing a stable structural anchor. This selective reactivity is crucial for building molecular complexity in a controlled manner. A patent highlights that the active chlorine atom at the 2-position can undergo multiple reactions, such as substitution and coupling, to prepare various 2-substituted pyrimidines, establishing it as a vital chemical intermediate. nih.gov

Common nucleophiles used in these reactions include amines, alcohols, thiols, and organometallic reagents. For instance, reacting this compound with various amines (a reaction known as amination) yields a series of 2-amino-4-cyclobutoxypyrimidine derivatives. These derivatives are of significant interest in medicinal chemistry, as the pyrimidine core is a "privileged scaffold" found in many biologically active compounds. nih.gov

| Nucleophile (Exemplary) | Reagent | Resulting Derivative Class |

| Amine | R-NH₂ | 2-Amino-4-cyclobutoxypyrimidines |

| Alcohol | R-OH | 2-Alkoxy-4-cyclobutoxypyrimidines |

| Thiol | R-SH | 2-Thio-4-cyclobutoxypyrimidines |

| Organometallic | R-M | 2-Alkyl/Aryl-4-cyclobutoxypyrimidines |

Building Block for Complex Heterocyclic Systems

Beyond simple substitution, this compound serves as a fundamental building block for constructing more complex heterocyclic systems. The pyrimidine ring itself can be a central scaffold onto which other rings are fused, leading to polycyclic aromatic systems with unique electronic and steric properties.

For example, the reactive chlorine and the nitrogen atoms within the pyrimidine ring can participate in cyclization reactions. These reactions can be used to form fused-ring systems, such as thiazolo[5,4-d]pyrimidines or pyrimido[2,1-a]isoquinolines, which are classes of compounds investigated for their therapeutic potential. spiedigitallibrary.orgconnectjournals.com The synthesis of such complex structures often relies on the strategic use of difunctionalized pyrimidines, where one functional group (like the chlorine in this compound) acts as a handle for annulation (ring-forming) reactions. The cyclobutoxy group provides stability and influences the solubility and conformational properties of the final complex molecule.

Utilization in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly generate a large number of diverse but structurally related molecules, known as a chemical library. smolecule.com The predictable and reliable reactivity of this compound makes it an excellent substrate for this approach.

The core concept involves reacting a central scaffold, in this case, this compound, with a large collection of different building blocks. nih.gov Due to the efficient nature of the nucleophilic substitution at the C2 position, this can be done in a parallel fashion, where many individual reactions are run simultaneously, or through a "split-and-pool" synthesis strategy to create vast one-bead-one-compound (OBOC) libraries. smolecule.com The pyrimidine itself is considered a good modular scaffold for incorporation into such libraries. nih.gov This methodology allows chemists to quickly produce thousands of distinct pyrimidine derivatives, which can then be screened for biological activity against various targets like enzymes or receptors.

Role in Material Science Precursor Development

The applications of pyrimidine derivatives extend beyond pharmaceuticals into the realm of material science. The electron-deficient nature of the pyrimidine ring makes it an attractive component for functional organic materials. spiedigitallibrary.orgresearchgate.net Pyrimidine-based compounds are utilized in the development of materials for organic light-emitting diodes (OLEDs), polymers, and other advanced materials. smolecule.comspiedigitallibrary.orgresearchgate.net

This compound can serve as a precursor for these materials. By replacing the chlorine atom through cross-coupling reactions (e.g., Suzuki or Stille coupling), various aromatic or chromophoric units can be attached to the pyrimidine core. This modular approach allows for the fine-tuning of the electronic and photophysical properties of the resulting material. For example, pyrimidine derivatives have been incorporated into polymers to enhance thermal stability and into OLEDs as electron-transporting materials or as part of emissive layers. spiedigitallibrary.orgresearchgate.net The introduction of a pyrimidine ring into a polymer main chain has been shown to increase its solubility. researchgate.net Chloropyrimidines have also been grafted onto the surface of cotton fabrics to create materials with improved, durable properties. bohrium.commdpi.com

Applications in Catalyst or Ligand Synthesis

In the field of catalysis, organic molecules known as ligands are used to bind to a metal center, influencing the catalyst's activity, selectivity, and stability. Pyrimidine-containing molecules are effective ligands due to the presence of nitrogen atoms, which can coordinate with transition metals like palladium, rhodium, and iridium. bohrium.comresearchgate.net

This compound can be used to synthesize custom ligands for catalysis. The reactive chlorine atom allows for the attachment of phosphine (B1218219) groups or other coordinating moieties, creating bidentate or polydentate ligands. These pyrimidine-based ligands have been explored in various catalytic reactions, including palladium-catalyzed cross-coupling reactions, which are fundamental for building complex organic molecules. researchgate.net The electronic properties of the pyrimidine ring can be tuned by substituents, which in turn modulates the performance of the metal catalyst it is bound to. This makes precursors like this compound valuable for developing new catalytic systems with enhanced performance. bohrium.com

Future Perspectives and Emerging Research Avenues

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of highly substituted pyrimidines such as 2-Chloro-4-cyclobutoxypyrimidine is set to benefit significantly from the integration of continuous-flow chemistry and automated synthesis platforms. Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers substantial advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety for handling reactive intermediates, and the ability to readily scale up production by extending operational time or running parallel reactors. durham.ac.uk

For a molecule like this compound, the 2-chloropyrimidine (B141910) core is highly activated towards nucleophilic aromatic substitution (SNAr). chemicalbook.com This high reactivity can be precisely controlled in a flow reactor, minimizing byproduct formation by ensuring rapid mixing and maintaining optimal reaction temperatures. researchgate.net Automated platforms can integrate reaction, work-up, and purification steps, enabling the rapid synthesis of a library of analogues for screening purposes. researchgate.net This approach allows for the on-demand manufacture of specific building blocks, reducing the need to store potentially unstable intermediates. durham.ac.uk The combination of flow synthesis with automated optimization algorithms will allow for rapid "on-the-fly" adjustments of reaction parameters like temperature, pressure, and flow rates to maximize yield and purity. researchgate.net

| Parameter | Batch Synthesis | Flow Chemistry |

|---|---|---|

| Heat Transfer | Limited by vessel surface area, potential for hotspots | High surface-area-to-volume ratio, superior control |

| Mass Transfer | Dependent on stirring efficiency, can be poor | Efficient due to small channel dimensions and diffusion |

| Safety | Large volumes of hazardous materials, risk of thermal runaway | Small reaction volumes at any given time, enhanced safety |

| Scalability | Challenging, often requires re-optimization | Simpler, by extending run time or parallelization ("scale-out") |

| Automation | Complex to integrate multiple steps | Well-suited for integrated, multi-step automated sequences |

Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

Understanding and optimizing the synthesis of complex molecules like this compound requires a detailed knowledge of reaction kinetics, mechanisms, and the transient intermediates involved. Advanced spectroscopic techniques applied for in-situ (in the reaction mixture) monitoring are transforming our ability to gather this crucial data in real-time.

Techniques such as real-time Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy allow chemists to observe the consumption of reactants and the formation of products and byproducts as the reaction happens. rasayanjournal.co.inresearchgate.net For pyrimidine (B1678525) synthesis, ultrafast 2D NMR methods have been developed that can capture thousands of datasets during a single reaction, providing unprecedented insight into the structural and dynamic aspects of the mechanism. rasayanjournal.co.in This is akin to creating a "movie" of the chemical transformation, revealing transient intermediates that are missed by traditional offline analysis. rasayanjournal.co.in

Other powerful in-situ techniques include Raman and Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, which can be implemented using probe-based instruments inserted directly into the reaction vessel. nih.gov These methods are non-destructive and provide continuous data on molecular structure changes. researchgate.net The combination of these spectroscopic tools with microfluidic devices is also an emerging area, allowing for the study of reactions on a miniature scale with high precision. organic-chemistry.org

| Technique | Information Provided | Advantages for Pyrimidine Synthesis |

|---|---|---|

| Real-Time NMR | Detailed structural information, quantification of species | Can elucidate complex reaction pathways and transient intermediates. rasayanjournal.co.in |

| FTIR/Raman | Vibrational modes, functional group changes | Robust for monitoring reaction progress and kinetics in real-time. researchgate.netnih.gov |

| 2D Spectroscopy (e.g., 2D-IR) | Molecular interactions, structural dynamics | Provides deeper understanding of bond formations and cleavages on ultrafast timescales. organic-chemistry.org |

| Hyphenated Methods (e.g., Chromatography-IR) | Separation and identification of complex mixture components | Useful for identifying reaction intermediates and byproducts. organic-chemistry.org |

Machine Learning and Artificial Intelligence in Predictive Chemical Synthesis and Reactivity

Machine Learning (ML) and Artificial Intelligence (AI) are rapidly emerging as powerful tools to accelerate the discovery and development of new chemical entities and synthetic routes. nih.govresearchgate.net For a target molecule like this compound and its derivatives, ML models can be trained on vast datasets of known chemical reactions to predict the outcomes of novel transformations. nih.gov This predictive power can significantly reduce the number of trial-and-error experiments required in the lab.

Key areas where AI is making an impact include:

Reaction Prediction: Algorithms can predict the most likely products when specific reactants and conditions are combined, helping chemists to design more effective synthetic steps. nih.gov

Retrosynthesis Planning: AI tools can propose complete synthetic pathways for complex molecules by working backward from the target structure to readily available starting materials.

Optimization of Reaction Conditions: By analyzing experimental data, ML models can identify the optimal set of conditions (e.g., temperature, solvent, catalyst) to maximize the yield of a desired product. organic-chemistry.org

Property Prediction: Data-driven models can forecast the physicochemical and biological properties of novel pyrimidine derivatives before they are even synthesized, allowing for the prioritization of the most promising candidates. benthamdirect.com

For pyrimidines specifically, ML models have been developed to predict properties like corrosion inhibition efficiency based on molecular descriptors. benthamdirect.com This indicates the potential for creating similar models to predict the reactivity of the 2-chloro position in this compound with various nucleophiles, guiding the synthesis of new functionalized compounds. researchgate.netnih.gov

Development of Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly guiding the development of new synthetic routes, aiming to reduce waste, eliminate hazardous substances, and improve energy efficiency. benthamdirect.com The synthesis of pyrimidine derivatives is an active area for the application of these principles. rasayanjournal.co.innih.gov

For a compound like this compound, sustainable approaches could focus on several areas:

Greener Solvents and Catalysts: Replacing hazardous solvents and toxic reagents is a primary goal. rasayanjournal.co.in Research into using water or biodegradable ionic liquids as reaction media for pyrimidine synthesis is ongoing. rasayanjournal.co.inbenthamdirect.com The use of heterogeneous catalysts that can be easily recovered and reused is also a key strategy.

Energy Efficiency: Techniques like microwave-assisted and ultrasound-assisted synthesis can dramatically shorten reaction times and reduce energy consumption compared to conventional heating. rasayanjournal.co.innih.gov Mechanochemical methods, such as ball milling, can enable solvent-free reactions. researchgate.netnih.gov

Atom Economy: Multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form the product, are highly desirable as they maximize the incorporation of starting material atoms into the final product. rasayanjournal.co.in Iridium-catalyzed MCRs have been developed for the sustainable synthesis of highly substituted pyrimidines directly from alcohols. bohrium.comnih.gov

Avoiding Precious Metals: The 2-chloropyrimidine moiety is highly activated towards SNAr reactions, potentially obviating the need for expensive and resource-intensive palladium catalysts that are often used for C-N bond formation. chemicalbook.com Future research will likely focus on exploiting this inherent reactivity under greener conditions to avoid unnecessary metal catalysis. chemicalbook.com

Q & A

Q. How do steric and electronic effects of the cyclobutoxy group influence biological activity in drug-discovery contexts?

- Methodological Answer :

- SAR Studies : Compare IC₅₀ values of derivatives with varied substituents (e.g., cyclopentoxy vs. cyclohexoxy) against target enzymes.

- Docking Simulations (AutoDock Vina) : Model interactions with ATP-binding pockets (e.g., kinase inhibitors) to rationalize activity differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.